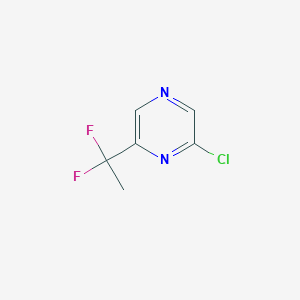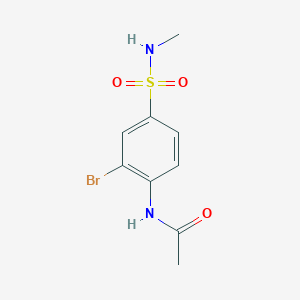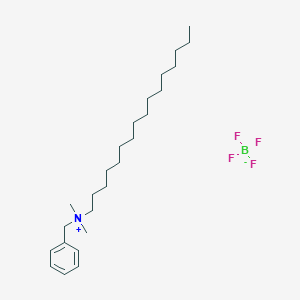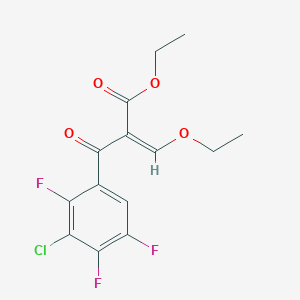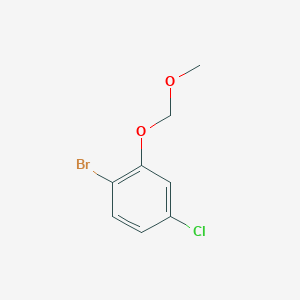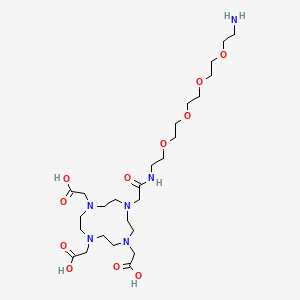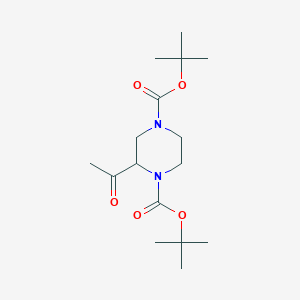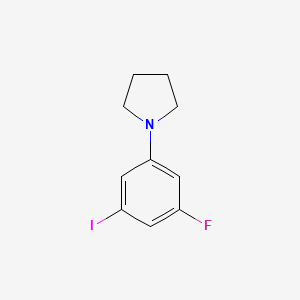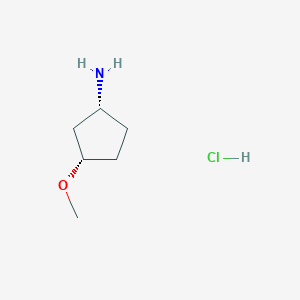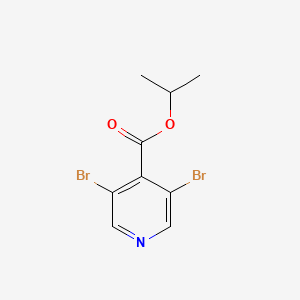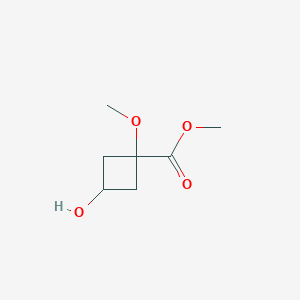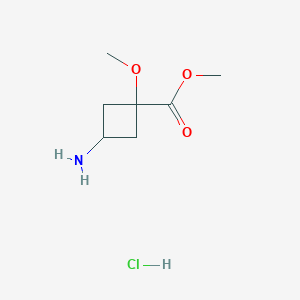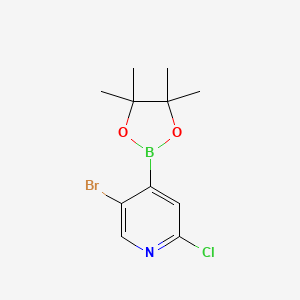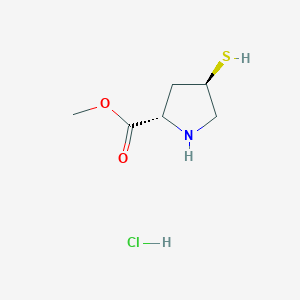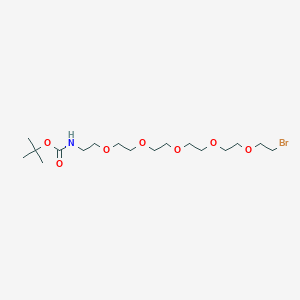
BocNH-PEG5-CH2CH2Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BocNH-PEG5-CH2CH2Br is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
作用机制
Target of Action
The primary target of BocNH-PEG5-CH2CH2Br is the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.
Mode of Action
This compound is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are molecules that can selectively degrade target proteins . They contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase, and the other is for the target protein . By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The action of this compound, and PROTACs in general, affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cell. By selectively targeting proteins for degradation, PROTACs can influence a variety of cellular processes, depending on the function of the target protein .
Pharmacokinetics
As a protac linker, it is likely to have good cell permeability and stability, enabling it to reach its intracellular targets .
Result of Action
The result of this compound’s action is the selective degradation of its target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of the ubiquitin-proteasome system and, therefore, the efficacy of PROTACs .
生化分析
Biochemical Properties
BocNH-PEG5-CH2CH2Br plays a crucial role in biochemical reactions as a linker in the formation of PROTAC molecules . It connects two different ligands, one being a ligand for an E3 ubiquitin ligase and the other for the target protein . The nature of these interactions is primarily determined by the specific ligands used in the PROTAC molecule.
Cellular Effects
The effects of this compound on cells are largely dependent on the specific PROTAC molecule it is part of. As a component of PROTACs, it can influence cell function by enabling the selective degradation of target proteins . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is tied to its role in PROTACs. PROTACs, which include this compound as a linker, function by binding to both a target protein and an E3 ubiquitin ligase . This dual binding leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Metabolic Pathways
As a PROTAC linker, it is likely involved in the ubiquitin-proteasome pathway due to its role in facilitating the degradation of target proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG5-CH2CH2Br typically involves the reaction of a PEG-based compound with a brominated ethyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
BocNH-PEG5-CH2CH2Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. .
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group. .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, depending on the nucleophile used in the substitution reactions. The deprotection reaction yields the free amine derivative .
科学研究应用
BocNH-PEG5-CH2CH2Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and developing targeted therapies
Biology: Employed in the development of molecular probes and imaging agents for studying biological processes
Medicine: Utilized in the design of targeted drug delivery systems and therapeutic agents
Industry: Applied in the production of specialized polymers and materials with unique properties
相似化合物的比较
Similar Compounds
BocNH-PEG4-CH2CH2Br: A similar PEG-based linker with a shorter PEG chain.
BocNH-PEG6-CH2CH2Br: A similar PEG-based linker with a longer PEG chain.
BocNH-PEG5-CH2CH2Cl: A similar compound with a chlorine atom instead of bromine
Uniqueness
BocNH-PEG5-CH2CH2Br is unique due to its specific PEG chain length and bromine atom, which provide optimal properties for certain applications in PROTAC synthesis and other research areas. The PEG chain length influences the solubility and flexibility of the linker, while the bromine atom allows for selective substitution reactions .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34BrNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPCGFYLHACMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34BrNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
